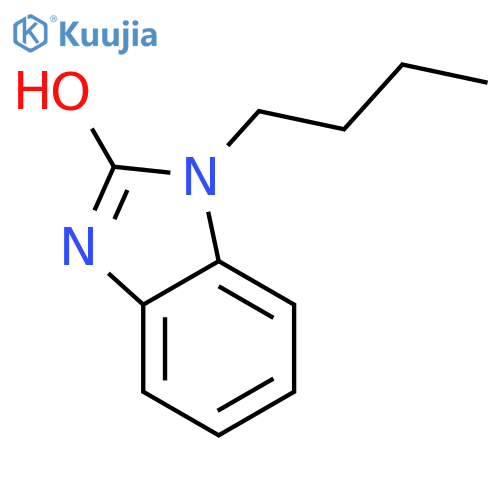Cas no 77557-02-9 (2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-)

77557-02-9 structure
商品名:2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-
- 2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI)
- 1-Butyl-1,3-dihydro-benzimidazol-2-on
- 1-butyl-1,3-dihydro-benzimidazol-2-one
- 1-butyl-1,3-dihydrobenzoimidazol-2-one
- 1-butyl-1,3-dihydro-benzoimidazol-2-one
- 1-butyl-azepane
- 1-Butyl-hexahydro-azepin
- 1-butyl-hexahydro-azepine
- 1-n-butyl azacycloheptane
- 1-n-butylazepane
- 1-N-butylbenzimidazol-2-one
- 2-Oxo-1-butyl-benzimidazolin
- 571954_ALDRICH
- AC1L9EOD
- N-Butyl
- N-Butylhexamethyleneimine
- NCIOpen2_006353
- SureCN205387
- SureCN6506197
- MLS000103169
- Z57369967
- 77557-02-9
- REGID_for_CID_1734838
- CCG-23750
- 3-butyl-1H-benzimidazol-2-one
- F1216-0110
- EU-0049215
- AB00673659-01
- 1-butyl-1,3-dihydro-2H-benzimidazol-2-one
- DTXSID401272781
- HMS1616C07
- UPCMLD0ENAT5456803:001
- AE-907/30533046
- MFCD01413283
- 1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- SMR000015829
- 1-Butyl-1H-benzo[d]imidazol-2-ol
- SCHEMBL6902600
- CHEMBL1528623
- HMS2256H20
- CDA55702
- 1-butyl-1H-benzo[d]imidazol-2(3H)-one
- AKOS001142294
-
- インチ: InChI=1S/C11H14N2O/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14)
- InChIKey: IDAMRRQTIRIFIA-UHFFFAOYSA-N
- ほほえんだ: CCCCN1C2=CC=CC=C2NC1=O
計算された属性
- せいみつぶんしりょう: 190.111
- どういたいしつりょう: 190.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.3Ų
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH81013-100g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 100g |
$9088.00 | 2024-04-19 | |
| Chemenu | CM543513-100mg |
1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-02-9 | 95%+ | 100mg |
$584 | 2023-02-01 | |
| A2B Chem LLC | AH81013-25g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 25g |
$4633.00 | 2024-04-19 | |
| A2B Chem LLC | AH81013-2g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 2g |
$1753.00 | 2024-04-19 | |
| Chemenu | CM543513-50mg |
1-Butyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-02-9 | 95%+ | 50mg |
$377 | 2023-02-01 | |
| A2B Chem LLC | AH81013-10g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 10g |
$3328.00 | 2024-04-19 | |
| A2B Chem LLC | AH81013-50g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 50g |
$6478.00 | 2024-04-19 | |
| A2B Chem LLC | AH81013-1g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 1g |
$1280.00 | 2024-04-19 | |
| A2B Chem LLC | AH81013-5g |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-(9CI) |
77557-02-9 | 95+% | 5g |
$2405.00 | 2024-04-19 |
2H-Benzimidazol-2-one,1-butyl-1,3-dihydro- 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
77557-02-9 (2H-Benzimidazol-2-one,1-butyl-1,3-dihydro-) 関連製品
- 1038334-18-7(Cyclohexanol, 4-(2-amino-1H-benzimidazol-1-yl)-)
- 9050-31-1((Hydroxypropyl)methyl Cellulose Phthalate)
- 40332-17-0((2-Methyl-1h-benzimidazol-1-yl)acetic acid)
- 1632-83-3(1-Methylbenzimidazole)
- 7035-68-9(N-Ethylbenzimidazole)
- 500872-62-8(2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)acetic Acid)
- 83411-71-6(Bis(2,4,4-trimethylpentyl)phosphinic Acid)
- 5805-76-5(1-ethyl-2-methylbenzimidazole)
- 99011-02-6(Imiquimod)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
